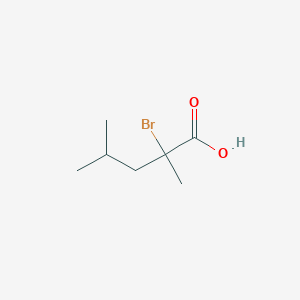
2-Bromo-2,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,4-dimethylpentanoic acid is a chemical compound with the molecular formula C7H13BrO2 . It has an average mass of 209.081 Da and a monoisotopic mass of 208.009888 Da . The IUPAC name for this compound is 2-bromo-2,4-dimethylpentanoic acid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2,4-dimethylpentanoic acid consists of a seven-carbon chain with two methyl groups attached to the second and fourth carbons. A bromine atom is also attached to the second carbon, and a carboxylic acid group (-COOH) is attached to the end of the chain .Applications De Recherche Scientifique
Metabolic Pathways and Toxicity
A study on the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) provides insights into its metabolism across different species, including humans. The research identified specific metabolites and offered a comparison of toxic effects among species, highlighting the importance of understanding compound biotransformation for assessing potential risks and therapeutic applications (Carmo et al., 2005).
Synthetic Chemistry Applications
Research into the synthesis of 2-Bromo-6-methoxynaphthalene showcases the utility of brominated compounds as intermediates in creating non-steroidal anti-inflammatory agents. This highlights the role of brominated substances in facilitating the development of pharmaceuticals through innovative synthetic routes (Wei-Ming Xu & Hong-Qiang He, 2010).
Environmental Implications and Treatment
An exploration into the oxidation of bromophenols and the formation of brominated polymeric products during water treatment with potassium permanganate sheds light on the environmental fate of brominated disinfection byproducts. Such studies are crucial for understanding how water treatment processes might transform brominated contaminants and the implications for environmental health and safety (Jin Jiang et al., 2014).
Green Chemistry and Reaction Mechanisms
The bromination of alkene and its unexpected outcomes in an educational context demonstrate the importance of understanding reaction mechanisms in organic chemistry. This study, involving bromination yielding aromatic products through green chemistry modifications, underscores the value of innovative approaches to chemical reactions and their teaching applications (C. Chandrasekhar & V. Dragojlovic, 2010).
Propriétés
IUPAC Name |
2-bromo-2,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)4-7(3,8)6(9)10/h5H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYIJJWSBHNLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106660-89-3 |
Source


|
| Record name | 2-bromo-2,4-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2777186.png)
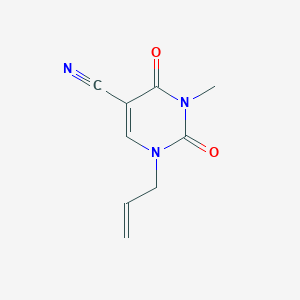
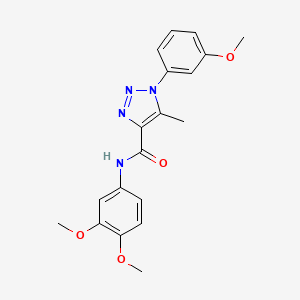

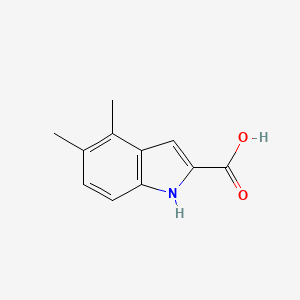
![N-(2-cyanoethyl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2777192.png)



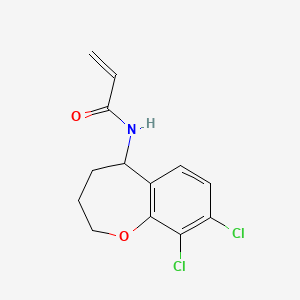
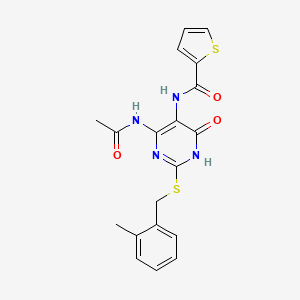


![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)